molecular formula C22H23NO4 B2750915 N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide CAS No. 883961-62-4

N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide

Cat. No.: B2750915
CAS No.: 883961-62-4
M. Wt: 365.429
InChI Key: JHSATHBJRSYSNM-UHFFFAOYSA-N
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Description

N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromen-4-one core, a methoxyphenyl group, and a pentanamide side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the methoxyphenyl group and the pentanamide side chain. Key steps in the synthesis may include:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Pentanamide Side Chain: This can be accomplished through amide bond formation using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the methoxyphenyl group or the chromen-4-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-ol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide can be compared with other chromen-4-one derivatives to highlight its uniqueness:

    Similar Compounds: Examples include 4-methoxyphenethylamine and other chromen-4-one derivatives with different substituents.

    Uniqueness: The specific combination of the methoxyphenyl group and the pentanamide side chain in this compound may confer unique biological activities and chemical properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-8-methyl-4-oxochromen-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-4-5-9-18(24)23-22-19(15-10-12-16(26-3)13-11-15)20(25)17-8-6-7-14(2)21(17)27-22/h6-8,10-13H,4-5,9H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSATHBJRSYSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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